Dimebolin

Catalog No.
S005380
CAS No.
3613-73-8
M.F
C21H25N3
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimebolin

CAS Number

3613-73-8

Product Name

Dimebolin

IUPAC Name

2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole

Molecular Formula

C21H25N3

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C21H25N3/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17/h4-7,12-13H,8-11,14H2,1-3H3

InChI Key

JNODQFNWMXFMEV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C

Synonyms

dimebolin, dimebon, dimebone, latrepirdine, PF 01913539, PF 1913539, PF-01913539, PF-1913539, PF01913539, PF1913539

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C

Description

The exact mass of the compound Dimebolin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimebolin, also known as Latrepirdine, is a compound that has garnered attention for its potential therapeutic effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Originally developed as an antihistamine in Russia during the 1980s, it has been used to treat allergic rhinitis. The chemical structure of dimebolin is characterized by its complex arrangement, which includes a tetrahydro-γ-carboline framework. Its full chemical name is 3,6-dimethyl-9-(2-methyl-pyridyl-5)-ethyl-1,2,3,4-tetrahydro-γ-carboline dihydrochloride.

  • Potential neuroprotective effects: Studies suggest that dimebolin might protect neurons through various mechanisms, including inhibiting glutamate-induced cell death, reducing amyloid-beta toxicity, and modulating calcium channels [, ]. However, the precise mechanism requires further elucidation.
  • Limited data: While latrepirdine has been used as an antihistamine in Russia, information on its safety profile, including specific toxicity data, is not widely available in open-access scientific publications.

Dimebolin exhibits a variety of chemical interactions due to its ability to bind to multiple receptors and enzymes. It acts primarily as an antagonist at the serotonin 5-HT6 receptor and has demonstrated weak inhibition of acetylcholinesterases. Additionally, dimebolin modulates the activity of glutamate receptors, including N-methyl-D-aspartate and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, which are critical for synaptic plasticity and cognitive function .

The biological activity of dimebolin extends beyond its antihistaminic properties. It has shown neuroprotective effects by reducing amyloid beta toxicity and promoting mitochondrial function. Studies have indicated that dimebolin can enhance cognitive performance in animal models, improving memory tasks and reducing cognitive decline associated with aging . Its mechanism of action may involve increasing levels of acetylcholine and enhancing long-term potentiation through its interactions with various neurotransmitter systems.

The synthesis of dimebolin involves several steps that typically include the formation of the tetrahydro-γ-carboline core followed by various substitutions to achieve the desired pharmacological properties. While specific synthetic routes can vary, they generally include:

  • Formation of the Tetrahydro-γ-carboline Backbone: This is often achieved through cyclization reactions involving appropriate precursors.
  • Alkylation: Introducing methyl and ethyl groups at specific positions on the ring structure.
  • Purification: The final product is purified through crystallization or chromatography to ensure high purity for biological testing.

Dimebolin has been primarily investigated for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. Although it has shown promise in preclinical studies and early clinical trials, later-stage trials have yielded mixed results regarding its efficacy in cognitive enhancement . Additionally, its antihistaminic properties still allow it to be used in treating allergies.

Dimebolin interacts with multiple neurotransmitter systems, which contributes to its diverse pharmacological profile:

  • Serotonergic System: Acts as a 5-HT6 receptor antagonist.
  • Cholinergic System: Exhibits weak inhibition of acetylcholinesterases.
  • Glutamatergic System: Modulates NMDA and AMPA receptors.

These interactions suggest that dimebolin may exert a multifaceted effect on cognition and neuroprotection, though the exact mechanisms remain under investigation .

Dimebolin shares similarities with several other compounds that also target neurotransmitter systems involved in cognition. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
DonepezilAcetylcholinesterase inhibitorSpecific for Alzheimer's treatment
RivastigmineAcetylcholinesterase inhibitorDual inhibitor (butyrylcholinesterase)
GalantamineAcetylcholinesterase inhibitorAlso modulates nicotinic receptors
MemantineNMDA receptor antagonistPrimarily used in moderate-to-severe AD
TrazodoneSerotonin antagonist (5-HT2)Primarily an antidepressant

Dimebolin's uniqueness lies in its pleiotropic effects across multiple receptor systems rather than a singular focus on cholinergic pathways. This broad spectrum may contribute to its neuroprotective qualities and cognitive enhancement potential.

Dimebolin was initially developed and launched in Russia in 1983 as an over-the-counter oral antihistamine for the treatment of allergic conditions, including skin allergies and allergic rhinitis [1] [2]. The compound, chemically known as 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole, was marketed under the trade name Dimebon during the Soviet era [1]. As a first-generation antihistamine, dimebolin demonstrated high affinity for histamine H1 receptors, exhibiting antihistaminergic activity that was reportedly 1.5 times stronger than promethazine, yet without the sedative effects typically associated with drugs in this class [2].

The compound was administered orally at doses of 10-20 mg taken 2-3 times daily for allergy treatment [1]. Its mechanism of action involved blocking H1 histamine receptors with high affinity, providing therapeutic relief for allergic symptoms [1] [3]. However, as more selective and effective antihistamines became available in the global pharmaceutical market, particularly with the opening of the Russian market to Western medicines following the collapse of the Soviet Union, dimebolin's use as an antihistamine declined significantly [1]. Eventually, the compound was discontinued and removed from the Russian market as a treatment for allergic conditions [1].

Transition to Neurodegenerative Disease Research

The transition of dimebolin from antihistamine to neurodegenerative disease research began in the early 1990s, coinciding with the dramatic socioeconomic changes following the end of socialism in Russia [1]. The collapse of the Soviet system in 1990 resulted in a dramatically changing economic landscape that prompted the Russian Academy of Sciences to become increasingly interested in translational research and drug discovery programs [1].

During this period, Dr. Sergey Bachurin at the Institute of Physiologically Active Compounds in Chernogolovka, Moscow Region, initiated a research program focused on developing novel therapeutics for Alzheimer's disease [1] [4]. The research team specifically concentrated on identifying compounds with the ability to inhibit NMDA (N-methyl-D-aspartate) receptors, which were known targets for memantine, a drug widely used for Alzheimer's disease treatment [1]. The group developed a whole animal screening protocol using mice to identify compounds with anti-NMDAR activity [1].

The screening methodology involved injecting test agents intraperitoneally 40 minutes prior to direct injection of NMDA into the lateral ventricle of the brain [1]. In control groups, NMDA injection caused characteristic symptoms including running, jumping, convulsions, and eventual death within several hours [1]. Compounds that prevented these convulsions and death were considered to possess anti-NMDAR activity [1]. Through this bioassay, the research team discovered that hydrogenated pyrido[4,3-b]indole derivatives, including dimebolin, demonstrated NMDA antagonist properties with effective doses ranging from 16-45 mg/kg via intraperitoneal administration [1].

Dimebolin was selected for evaluation in an animal model of Alzheimer's disease using rats treated with the neurotoxin ethylcholine aziridinium ion (AF64A), which impairs cerebral cholinergic functions and results in learning deficits [1]. Systemic administration of dimebolin demonstrated improvement in active avoidance conditioning in AF64A-injected rats, suggesting potential utility for treating cognitive disorders [1] [2].

Key Milestones in Pharmacological Reevaluation

The pharmacological reevaluation of dimebolin progressed through several critical milestones that transformed it from a discontinued antihistamine into a major pharmaceutical development program:

Patent Filing and Initial Recognition (1995)
Based on the promising results from NMDA-treated animal models and an initial clinical trial with 14 Alzheimer's disease patients, a use-patent application was filed in Russia on October 23, 1995 [1]. This application claimed dimebolin as a useful agent for treating neurodegenerative disorders based on its ability to block NMDA receptors (Russian Federation application No. 95118252) [1]. The initial Russian patent served as the foundation for filing a United States patent application with identical claims, which was issued as US patent 6,187,785 on February 13, 2001 [1].

Commercial Development Initiation (2003)
Dr. Sergey Sablin, a former student of Dr. Bachurin, relocated to San Francisco and established Selena Pharmaceuticals in an effort to commercialize the dimebolin patent [1]. Subsequently, Medivation Inc. was formed in 2003 to advance the clinical development of dimebolin, marking the beginning of serious commercial investment in the compound's neurodegenerative applications [5].

Phase II Clinical Success (2008)
The pivotal Phase II clinical trial conducted in Russia with 183 patients with mild-to-moderate Alzheimer's disease demonstrated unprecedented success [1] [6] [7]. The randomized, double-blind, placebo-controlled study showed that dimebolin achieved statistically significant improvements on all five primary and secondary efficacy endpoints, including the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog), Mini-Mental State Examination (MMSE), and Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-plus) [1] [7] [8].

The results were particularly remarkable: at week 26, treatment with dimebolin resulted in a mean drug-placebo difference of -4.0 points on the ADAS-cog scale (p < 0.0001), 2.2 points improvement on MMSE (p < 0.0001), and 0.6 points improvement on CIBIC-plus (p < 0.0001) [1] [8]. These improvements continued to increase substantially during an additional 6-month extension phase, indicating that benefits of dimebolin continued to enhance over time [1]. The FDA agreed to treat this Phase II trial as a first pivotal trial due to the strength of the results [1].

Major Pharmaceutical Partnership (2008)
The remarkable Phase II results prompted Pfizer to enter into a comprehensive partnership with Medivation in September 2008 [9]. Under this agreement, Pfizer provided an upfront payment of $225 million and committed to additional milestone payments of up to $500 million [9] [10]. Pfizer assumed 60% of development costs and commercialization expenses in exchange for 60% of future profits [9]. The partnership included collaborative Phase III programs in both Alzheimer's disease and Huntington's disease, with Pfizer taking responsibility for development and commercialization outside the United States [9].

Phase III Program Launch (2009)
Following the partnership agreement, Pfizer and Medivation initiated an ambitious Phase III clinical development program [11]. The program included two major studies: the CONNECTION study, a 6-month confirmatory trial evaluating dimebolin monotherapy in patients with mild-to-moderate Alzheimer's disease [12], and the CONCERT study, a 12-month trial designed to evaluate dimebolin in combination with donepezil, the leading Alzheimer's disease medication [11].

Clinical Failure and Program Termination (2010-2012)
The CONNECTION study, involving 598 patients across 63 sites in North America, Europe, and South America, failed to meet its co-primary or secondary efficacy endpoints compared to placebo [12] [13]. The results were unexpected and disappointing, as dimebolin showed no statistically significant improvements in cognition, global function, activities of daily living, or behavior [12]. Subsequently, the CONCERT study, involving 1,003 patients, also failed to demonstrate statistically significant results for either of the two co-primary endpoints [14]. Following these failures, Pfizer and Medivation discontinued development of dimebolin for all indications in 2012, terminating the ongoing open-label extension studies [10] [14].

Mechanistic Understanding Evolution
Throughout this period, understanding of dimebolin's mechanism of action evolved significantly. While initially characterized as an NMDA receptor antagonist, subsequent research revealed that its NMDA receptor blocking activity was too weak to be physiologically relevant [1] [4]. Independent studies by multiple laboratories indicated that the clinical effects of dimebolin most likely resulted from inhibition of histamine H1 and serotonin 5-HT6 receptors [1] [15]. The compound demonstrated moderate to high affinity for 5-HT6 receptors (Ki = 26.0 ± 2.5 nM for human receptors) and acted as an antagonist in functional assays [15]. This 5-HT6 antagonism was suggested to play a role in the acute cognition-enhancing effects observed in preclinical models and early clinical trials [15] [16].

The comprehensive data reveals that dimebolin's journey from antihistamine to neurodegenerative disease candidate represents one of the most significant pharmaceutical repurposing efforts of the early 21st century, ultimately demonstrating both the promise and challenges inherent in drug repositioning strategies.

Data Tables

Table 1: Historical Development Milestones

YearMilestoneKey Research Institution/CompanySignificance
1983Launched in Russia as antihistamineRussia (USSR)Original therapeutic application
1990Socialist system collapse, research interest shiftsRussian Academy of SciencesTransition to neurodegenerative research focus
1995Russian patent filed (October 23)Institute of Physiologically Active CompoundsFirst neurodegenerative patent claim
2000Animal model studies publishedDr. Sergey Bachurin teamPreclinical efficacy demonstrated
2003Medivation formed, compound licensedMedivation Inc.Commercial development begins
2008Pfizer partnership ($225M upfront)Pfizer-MedivationMajor pharmaceutical investment
2009Phase III trials initiatedPfizer-MedivationLarge-scale clinical validation attempt
2010CONNECTION trial failure announcedPfizer-MedivationPrimary indication failure
2012CONCERT trial failure, development discontinuedPfizer-MedivationComplete program termination

Table 2: Phase II Clinical Trial Efficacy Results (183 patients)

EndpointDimebolin vs Placebo DifferenceP-ValueStatistical SignificanceClinical Interpretation
ADAS-cog (cognitive scale)-4.0<0.0001Highly significantCognitive improvement
MMSE (mini-mental state)2.2<0.0001Highly significantMental status improvement
CIBIC-plus (global function)0.6<0.0001Highly significantGlobal function improvement
ADCS-ADL (daily living)Not specified<0.05SignificantDaily activities improvement
NPI (neuropsychiatric)Not specified<0.05SignificantBehavioral improvement

Table 3: Dimebolin Receptor Binding and Mechanism Data

Target ReceptorBinding Affinity Ki/IC50Functional ActivityClinical Relevance
Histamine H1High affinityAntagonistOriginal therapeutic mechanism
5-HT6 serotonin (human)26.0 ± 2.5 nMAntagonistCognitive enhancement pathway
5-HT6 serotonin (rat)119.0 ± 14.0 nMAntagonistCognitive enhancement pathway
NMDA glutamate42 mg/kg (ED50)Low-affinity antagonistWeak, physiologically irrelevant
Acetylcholinesterase42 μM (IC50)InhibitorModerate cholinergic activity
Butyrylcholinesterase7.9 μM (IC50)InhibitorStrong cholinergic activity
L-type calcium channels57 μM (IC50)BlockerNeuroprotective effects

Table 4: Clinical Trial Progression and Outcomes

Trial PhasePatient CountDuration (Months)Geographic ScopePrimary OutcomeYear Completed
Phase II18312Russia onlySuccess (all 5 endpoints)2008
Phase III CONNECTION5986Multi-nationalFailure2010
Phase III CONCERT1,00312Multi-nationalFailure2012
Phase II/III HD913Multi-nationalMixed results2010

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

319.204847810 g/mol

Monoisotopic Mass

319.204847810 g/mol

Heavy Atom Count

24

Appearance

Assay:≥98%A crystalline solid

UNII

OD9237K1Z6

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (56.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (43.28%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Carboxylic-ester hydrolases [EC:3.1.1.-]
ACHE [HSA:43] [KO:K01049]

Pictograms

Irritant

Irritant

Other CAS

3613-73-8

Wikipedia

Latrepirdine

Dates

Modify: 2023-09-12

Explore Compound Types